molecular formula C10H18ClNO3 B2660504 (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride CAS No. 1808587-37-2

(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride

Cat. No. B2660504
M. Wt: 235.71
InChI Key: LULCEWZXUXCYFT-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Molecular Structure and Functionality

Carboxylic acids play a crucial role in modifying the molecular structure and functionality of various compounds. For instance, the oxidation of starch molecules, where hydroxyl groups are first oxidized to carbonyl groups and then to carboxyl groups, demonstrates the importance of carboxylic acid functionalities in industrial applications, including food and non-food sectors (Vanier et al., 2017). This insight could suggest potential applications of "(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride" in modifying polymers or other materials to achieve desired properties.

Antioxidant Properties

Carboxylic acids, especially those with multiple hydroxyl groups, have been studied for their antioxidant properties. The structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs) indicate that certain structural features, such as an unsaturated bond on the side chain, are vital for their antioxidant activity (Razzaghi-Asl et al., 2013). This suggests that the structural configuration of "(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride" could be explored for potential antioxidant applications.

Biocatalyst Inhibition

In the context of biorenewable chemicals, carboxylic acids have been identified as microbial inhibitors at concentrations below desired yields. This inhibitory effect is a critical consideration in the fermentative production of carboxylic acids using engineered microbes (Jarboe et al., 2013). Research into the inhibitory mechanisms of carboxylic acids, including "(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride," could lead to improved strategies for biorenewable chemical production.

Peptide and Protein Studies

The use of specific carboxylic acids in peptide and protein studies, particularly in analyzing backbone dynamics and secondary structure, underscores the utility of carboxylic acid derivatives in biochemistry and pharmacology. The incorporation of spin label probes into peptides, for instance, facilitates the study of their structure and interactions with membranes or other molecules (Schreier et al., 2012). This suggests potential applications for "(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride" in the design and study of novel peptides and proteins.

properties

IUPAC Name

(2S,3R)-2-piperidin-4-yloxolane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-10(13)8-3-6-14-9(8)7-1-4-11-5-2-7;/h7-9,11H,1-6H2,(H,12,13);1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULCEWZXUXCYFT-RJUBDTSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2C(CCO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)O)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride

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